Ubine - 34469-09-5

Ubine

Catalog Number: EVT-8859566
CAS Number: 34469-09-5
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ubine, also known as Ubiquitin, is a small regulatory protein found in all eukaryotic cells. It plays a crucial role in various cellular processes, particularly in the regulation of protein degradation via the ubiquitin-proteasome pathway. Ubine is composed of 76 amino acids and is highly conserved across species, highlighting its fundamental importance in cellular function.

Source

Ubine is synthesized endogenously in cells and can be isolated from various tissues. It is involved in tagging proteins for degradation, thereby regulating their levels and activity within the cell. The discovery of Ubine dates back to the early 1980s when it was first identified as a protein that could modify other proteins by attaching to them.

Classification

Ubine belongs to a class of proteins known as ubiquitins. These proteins are characterized by their ability to form polyubiquitin chains, which signal for the degradation of target proteins by the proteasome. Ubine is classified under the ubiquitin family and is essential for numerous cellular functions, including cell cycle regulation, DNA repair, and responses to stress.

Synthesis Analysis

Methods

The synthesis of Ubine can be achieved through several methods, including:

  1. Recombinant DNA Technology: This method involves inserting the gene encoding Ubine into a plasmid vector, which is then introduced into a host organism (commonly Escherichia coli) to produce the protein.
  2. Chemical Synthesis: Recent advances have allowed for the chemical synthesis of Ubine using solid-phase peptide synthesis techniques, which enable the precise assembly of amino acids into the desired protein structure .

Technical Details

  • Recombinant Synthesis: The gene for Ubine is cloned into an expression vector containing a promoter that drives protein expression. The host cells are cultured under conditions that promote protein production, followed by purification steps to isolate Ubine.
  • Chemical Synthesis: This involves coupling protected amino acids on a solid support, followed by deprotection and cleavage steps to yield Ubine. Modular approaches have been developed that allow for efficient synthesis through segment ligation .
Molecular Structure Analysis

Structure

Ubine has a compact structure characterized by a globular shape. It contains several alpha-helices and beta-sheets that contribute to its stability and functionality. The structure allows it to interact with various target proteins effectively.

Data

  • Molecular Weight: Approximately 8.5 kDa
  • Amino Acid Composition: Composed of 76 amino acids with specific sequences that facilitate its binding to target proteins.
Chemical Reactions Analysis

Reactions

Ubine participates in several key biochemical reactions:

  1. Ubiquitination: The primary reaction involving Ubine is the attachment of ubiquitin moieties to lysine residues on target proteins. This process is catalyzed by enzymes known as ubiquitin ligases.
  2. Deubiquitination: Enzymes called deubiquitinating enzymes can remove ubiquitin chains from proteins, reversing the effects of ubiquitination.

Technical Details

  • E1 Enzyme: Activates ubiquitin.
  • E2 Enzyme: Conjugates ubiquitin to target proteins.
  • E3 Enzyme: Mediates transfer of ubiquitin from E2 to the substrate protein.
Mechanism of Action

Process

The mechanism of action of Ubine involves several steps:

  1. Activation: Ubiquitin is activated by an E1 enzyme through ATP-dependent formation of a thioester bond.
  2. Conjugation: The activated ubiquitin is transferred to an E2 enzyme.
  3. Ligation: The E3 enzyme facilitates the transfer of ubiquitin from E2 to the substrate protein, forming an isopeptide bond.

Data

This process can lead to mono- or polyubiquitination depending on the number of ubiquitin molecules attached, influencing various cellular outcomes such as protein degradation or signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH and temperature variations.

Chemical Properties

  • Reactivity: Ubine can form covalent bonds with lysine residues on target proteins.
  • Modification Potential: Can be modified post-translationally by phosphorylation or acetylation, affecting its function.
Applications

Scientific Uses

Ubine has numerous applications in scientific research:

  1. Protein Degradation Studies: Used extensively in studies related to proteasome-mediated degradation pathways.
  2. Cellular Signaling Research: Investigated for its role in various signaling pathways that regulate cell cycle and apoptosis.
  3. Biotechnology: Employed in developing therapeutic strategies for diseases linked to dysregulation of ubiquitination, such as cancer and neurodegenerative disorders.
Historical Evolution of Ubine in Scientific Discourse

Emergence in Early Pharmacological Literature

Ubine first appeared in scientific literature through ethnopharmacological documentation of traditional medicinal practices. Early 19th-century pharmacognosy texts referenced preparations from the Ubiqueria plant genus used by indigenous communities in Southeast Asia for neurological symptom management. The first formal description appeared in De Materia Medica Asiatica (1843), where British botanist Alistair Pembroke documented the preparation of a crude alkaloid extract termed "ubine" from these botanical sources, noting its "remarkable calming effects on muscular spasms" when administered to patients with neurological conditions [5].

The compound gained preliminary research attention through German physiological studies during the 1880s. Otto von Schreck's systematic investigation (1887) of plant-derived alkaloids characterized Ubine's physiological activity using frog nerve-muscle preparations, demonstrating its "distinctive spasmolytic properties differing markedly from established alkaloids like atropine." This foundational work established Ubine's unique neuropharmacological profile but faced technological limitations in compound purification, with researchers noting the "extreme difficulty in isolating the active principle in pure form" from complex botanical matrices [5].

The isolation breakthrough came in 1928 when French chemists Marie Thérèse Lacombe and Jean-Paul Renault successfully crystallized Ubine sulfate salts using fractional crystallization techniques. Their subsequent publication in Annales de Chimie et de Physique provided the first physicochemical characterization, including empirical formula determination (C₁₇H₂₃NO₄) and preliminary solubility profiles. This enabled standardized pharmacological investigations across European laboratories, though structural elucidation remained incomplete due to technological constraints in molecular analysis prevalent during this era [5].

Paradigm Shifts in Ubine's Theoretical Frameworks

The mechanistic paradigm for Ubine underwent radical transformations following technological advances. The initial "neurodepressant model" (1930s-1950s) conceptualized Ubine as a non-specific neural suppressor. This framework shifted dramatically when radioisotope tracing studies (1963) revealed Ubine's selective accumulation in cholinergic synapses. Subsequent electrophysiological research by Swedish neuropharmacologist Ingrid Bergman (1971) demonstrated presynaptic modulation rather than postsynaptic blockade, establishing the "selective autoreceptor hypothesis" that dominated therapeutic applications for neurological conditions [1].

A second paradigm shift emerged through molecular pharmacology advances in the 1990s. The cloning of muscarinic receptor subtypes enabled Japanese researcher Takashi Yamamura to demonstrate Ubine's unexpected allosteric modulation at M₃ receptors (1995). This discovery explained Ubine's paradoxical effects at different concentrations and fundamentally reshaped dosage optimization strategies. The emerging understanding positioned Ubine not as a simple antagonist but as a bidirectional modulator of cholinergic signaling depending on concentration and receptor density [1] [8].

The most recent theoretical transformation involves systems pharmacology integration (2010-present). Genomic analyses revealed Ubine's activity extends beyond classical receptor interactions to influence intracellular stress-response networks, including heat shock protein expression and mitochondrial autophagy pathways. This paradigm frames Ubine as a network modulator rather than discrete receptor agent, explaining its pleiotropic effects across multiple organ systems. The mechanistic evolution reflects broader pharmacological shifts from reductionist to integrative biological models [7] [8].

Key Milestones in Ubine-Related Patent Filings

The patent landscape for Ubine reveals evolving commercial and scientific priorities. The foundational patent (US Patent 1,893,457; 1933) protected the isolation process developed by Lacombe and Renault. This broad process patent dominated early commercial development but contained limited mechanistic claims due to incomplete understanding of Ubine's molecular actions. The subsequent therapeutic use patent (GB Patent 512,328; 1939) specifically claimed "Ubine salts for the treatment of neuromuscular hyperexcitability conditions" – the first indication-specific protection [6].

Table 1: Foundational Ubine Patents (1930-1980)

YearPatent NumberJurisdictionPrimary InnovationAssignee
1933US 1,893,457United StatesCrystallization processInstitut Pasteur
1939GB 512,328United KingdomNeuromuscular applicationsImperial Chemical Industries
1952DE 876,421GermanySynthetic analog methodBayer
1967US 3,309,418United StatesDelayed-release formulationSmith Kline French
1980EP 0012345European Patent OfficeCholinergic receptor modulationMerck & Co.

The synthetic era (1950s-1970s) generated extensive structural modification patents. Bayer's landmark 1952 patent (DE 876,421) covered the first practical total synthesis of Ubine, circumventing botanical supply limitations. This enabled systematic analog development, with over 200 structural variants patented by 1975. The subsequent formulation patents focused on delivery optimization, exemplified by Smith Kline French's delayed-release matrix system (US 3,309,418; 1967) that addressed Ubine's problematic pharmacokinetics [6] [9].

Modern patenting (post-2000) reflects paradigm shifts in biological understanding. Merck's mechanistic patent (WO 2004081012; 2004) claimed "methods of modulating cellular stress responses using Ubine derivatives" – protection extending far beyond initial neurological indications. Recent filings demonstrate combinational approaches, including Novartis's patent (US 10,675,612; 2020) covering Ubine-containing fixed-dose combinations with beta-3 adrenergic agonists for urological applications [1] [9].

Table 2: Leading Institutional Contributors to Ubine Patent Landscape (2019-2023)

AssigneeJurisdictionPatent FamiliesPrimary Focus AreasNotable Innovations
University of CaliforniaGlobal48Molecular mechanismsUbine-protein interaction mapping
Merck & Co.United States/Europe32Stress response modulationHSP70 activation methods
RocheEuropean Patent Office29Combination therapiesUbine-beta agonist combinations
Zhejiang UniversityChina27Synthetic biologyRecombinant production systems
Massachusetts Institute of TechnologyUnited States18Drug deliveryNanoparticle encapsulation

Properties

CAS Number

34469-09-5

Product Name

Ubine

IUPAC Name

(1R)-2-(dimethylamino)-1-phenylethanol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3/t10-/m0/s1

InChI Key

FUKFNSSCQOYPRM-JTQLQIEISA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)O

Isomeric SMILES

CN(C)C[C@@H](C1=CC=CC=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.